molecular formula C25H32F2O5 B10855656 9-keto Tafluprost

9-keto Tafluprost

Cat. No.: B10855656
M. Wt: 450.5 g/mol
InChI Key: XNCSWEVHNBTYPP-QBSXWLLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-keto Tafluprost involves several steps, starting from a Corey lactone intermediate. The process includes a Horner-Emmons reaction, difluorination, benzoyl group removal, reduction, Wittig reaction, and esterification . The reaction conditions typically involve the use of reagents such as morpholinosulfur trifluoride for difluorination and diisobutylaluminum hydride for reduction .

Industrial Production Methods: Industrial production of tafluprost and its derivatives, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of boronate esters, boronic acids, or aminoboranes for hydroxyl-protecting reactions, followed by carbonyl-oxidizing and hydroxyl-deprotecting reactions .

Chemical Reactions Analysis

Types of Reactions: 9-keto Tafluprost undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various fluorinated prostaglandin analogues, which retain the biological activity of the parent compound .

Properties

Molecular Formula

C25H32F2O5

Molecular Weight

450.5 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C25H32F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-21,23,29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,23-/m1/s1

InChI Key

XNCSWEVHNBTYPP-QBSXWLLBSA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)(F)F

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)(F)F

Origin of Product

United States

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